4-Vinylbenzoic acid

Catalog No.
S575125
CAS No.
1075-49-6
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzoic acid

CAS Number

1075-49-6

Product Name

4-Vinylbenzoic acid

IUPAC Name

4-ethenylbenzoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)

InChI Key

IRQWEODKXLDORP-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)O

Synonyms

4-Ethenylbenzoic Acid; 4-Carboxystyrene; p-Carboxystyrene; NSC 176003;

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)O

Organic Synthesis:

  • Intermediate for complex molecules: 4-VBA serves as a valuable building block for synthesizing more intricate organic molecules. Its reactive vinyl and carboxylic acid groups enable its incorporation into diverse chemical structures through various reactions like esterification, amidation, and cyclization. Source: Sigma-Aldrich product page:

Medicinal Chemistry:

  • Drug discovery and development: Researchers are investigating the potential of 4-VBA and its derivatives as lead compounds in drug discovery. Its structural features offer possibilities for modifications aimed at specific therapeutic targets. Source: ScienceDirect article:

Material Science:

  • Monomer for functional polymers: The vinyl group in 4-VBA allows its polymerization, potentially leading to the creation of novel functional polymers with unique properties. These polymers could find applications in various fields, including electronics, coatings, and drug delivery. Source: American Chemical Society publication

Environmental Research:

  • Biodegradation studies: 4-VBA can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Understanding these processes is crucial for developing strategies for environmental remediation. Source: ResearchGate publication

4-Vinylbenzoic acid, with the chemical formula C9H8O2C_9H_8O_2 and a molecular weight of approximately 148.16 g/mol, is a colorless to beige solid that is soluble in organic solvents such as dichloromethane and methanol. This compound is characterized by a vinyl group attached to the para position of a benzoic acid structure, making it a member of the carboxylic acid family. Its melting point ranges from 142 to 144 °C, and it is sensitive to light, necessitating careful storage conditions .

, primarily due to its functional groups:

  • Polymerization: It readily undergoes radical polymerization, forming poly(4-vinylbenzoic acid), which is useful in creating high-performance polymers .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Wittig Reaction: This compound can be synthesized through the Wittig reaction, where it acts as a starting material for generating various substituted styrenes .

Several methods have been developed for synthesizing 4-vinylbenzoic acid:

  • From 4-Bromostyrene: A common method involves the reaction of 4-bromostyrene with carbon dioxide under specific conditions to yield 4-vinylbenzoic acid .
  • Wittig Reaction: The Wittig reaction can also be employed, where phosphonium salts react with aldehydes or ketones to form alkenes like 4-vinylbenzoic acid .
  • Radical Polymerization: This method utilizes radical initiators to polymerize styrene derivatives into active monomers based on 4-vinylbenzoic acid .

4-Vinylbenzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Used as a monomer in the production of high-performance polymers due to its ability to undergo polymerization.
  • Material Science: It is utilized in developing functional materials that require specific chemical properties .

Interaction studies involving 4-vinylbenzoic acid primarily focus on its reactivity with biological systems and other chemical compounds. Its ability to form complexes with metal ions and other organic molecules has been explored for potential applications in drug delivery systems and catalysis. Additionally, its interactions with cellular components may provide insights into its biological activity and therapeutic potential .

4-Vinylbenzoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Benzoic AcidC7H6O2C_7H_6O_2Simple aromatic carboxylic acid without vinyl group.
StyreneC8H8C_8H_8Aromatic compound; lacks carboxylic functionality.
p-CarboxystyreneC9H8O2C_9H_8O_2Similar structure but lacks the vinyl group; used in similar applications.
3-Vinylbenzoic AcidC9H8O2C_9H_8O_2Vinyl group at the meta position; different reactivity profile.

The uniqueness of 4-vinylbenzoic acid lies in its combination of both vinyl and carboxylic functionalities, allowing it to participate in diverse

XLogP3

2.7

LogP

2.18 (LogP)

Melting Point

143.5 °C

UNII

TBU4QT9N3K

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1075-49-6

Wikipedia

4-vinylbenzoic acid

Dates

Modify: 2023-08-15

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